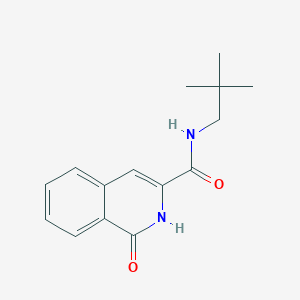
N-(2,2-dimethylpropyl)-1-oxo-2H-isoquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2-dimethylpropyl)-1-oxo-2H-isoquinoline-3-carboxamide, also known as DPA-714, is a novel ligand that has been extensively studied for its potential use in imaging and treatment of neuroinflammation. DPA-714 is a selective and high-affinity ligand for translocator protein (TSPO), which is expressed on the outer mitochondrial membrane of various cell types, including microglia, astrocytes, and immune cells.
Mechanism of Action
N-(2,2-dimethylpropyl)-1-oxo-2H-isoquinoline-3-carboxamide binds to TSPO with high affinity and selectivity, allowing for imaging and quantification of TSPO expression in vivo. TSPO is involved in various cellular processes, including cholesterol transport, mitochondrial function, and apoptosis. Activation of TSPO has been shown to modulate immune responses, reduce oxidative stress, and promote cell survival.
Biochemical and Physiological Effects:
N-(2,2-dimethylpropyl)-1-oxo-2H-isoquinoline-3-carboxamide has been shown to modulate various biochemical and physiological processes in vitro and in vivo. In animal models of neuroinflammation, N-(2,2-dimethylpropyl)-1-oxo-2H-isoquinoline-3-carboxamide has been shown to reduce microglial activation, decrease pro-inflammatory cytokine production, and improve cognitive function. N-(2,2-dimethylpropyl)-1-oxo-2H-isoquinoline-3-carboxamide has also been shown to modulate mitochondrial function, reduce oxidative stress, and promote cell survival.
Advantages and Limitations for Lab Experiments
N-(2,2-dimethylpropyl)-1-oxo-2H-isoquinoline-3-carboxamide has several advantages for lab experiments, including its high affinity and selectivity for TSPO, its ability to cross the blood-brain barrier, and its potential use in imaging and treatment of neuroinflammation. However, there are also some limitations to its use, including its potential toxicity at high doses, its limited availability, and its potential off-target effects.
Future Directions
There are several future directions for the use of N-(2,2-dimethylpropyl)-1-oxo-2H-isoquinoline-3-carboxamide in scientific research, including its potential use in imaging and treatment of neuroinflammation in humans, its potential use in other disease models, such as cancer and autoimmune diseases, and its potential use in combination with other therapies, such as immunomodulators and antioxidants. Further studies are needed to fully understand the mechanism of action of N-(2,2-dimethylpropyl)-1-oxo-2H-isoquinoline-3-carboxamide and its potential therapeutic applications.
Synthesis Methods
The synthesis of N-(2,2-dimethylpropyl)-1-oxo-2H-isoquinoline-3-carboxamide involves a series of steps, starting with the reaction of 2,6-dimethylbenzaldehyde with acetophenone to form 1,3-diphenyl-2-propanone. The intermediate is then reacted with ammonium acetate and acetic anhydride to yield 1,3-diphenyl-2-propen-1-one. The final step involves the reaction of 1,3-diphenyl-2-propen-1-one with 3-aminocrotonic acid to form N-(2,2-dimethylpropyl)-1-oxo-2H-isoquinoline-3-carboxamide.
Scientific Research Applications
N-(2,2-dimethylpropyl)-1-oxo-2H-isoquinoline-3-carboxamide has been extensively studied for its potential use in imaging and treatment of neuroinflammation. Neuroinflammation is a complex process that involves the activation of microglia and astrocytes in response to various stimuli, such as injury, infection, or neurodegenerative diseases. TSPO is upregulated in activated microglia and astrocytes, making it a potential target for imaging and treatment of neuroinflammation.
properties
IUPAC Name |
N-(2,2-dimethylpropyl)-1-oxo-2H-isoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-15(2,3)9-16-14(19)12-8-10-6-4-5-7-11(10)13(18)17-12/h4-8H,9H2,1-3H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQLMBUMSEYMVFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNC(=O)C1=CC2=CC=CC=C2C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[6-(3-carbamoylphenoxy)pyridin-3-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B7566435.png)
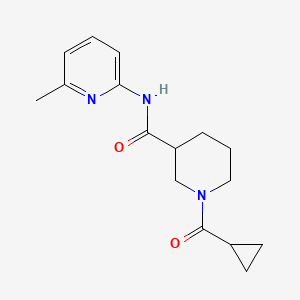
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B7566445.png)
![N-[1-(furan-2-yl)ethyl]-N-methyloxane-4-carboxamide](/img/structure/B7566451.png)
![N-[3-chloro-4-(1-phenylethylamino)phenyl]-4-(methylsulfamoyl)benzamide](/img/structure/B7566459.png)
![3,3-Dimethyl-1-[4-(thiophene-3-carbonyl)piperazin-1-yl]butan-1-one](/img/structure/B7566465.png)
![1-[2-[(2-Chlorophenyl)methyl]pyrrolidin-1-yl]ethanone](/img/structure/B7566473.png)
![2-(2-Methylphenyl)-1-[4-(2-thiophen-2-ylethyl)piperazin-1-yl]ethanone](/img/structure/B7566479.png)
![4-[(E)-2-pyridin-2-ylethenyl]-1,3-dihydro-1,5-benzodiazepin-2-one](/img/structure/B7566494.png)

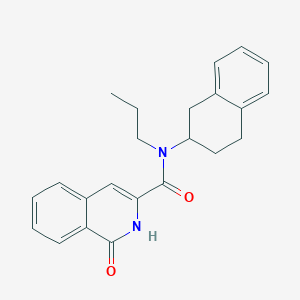
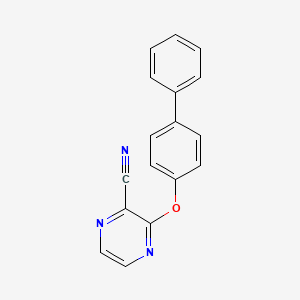
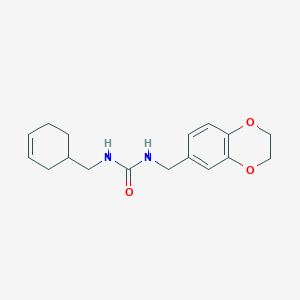
![N-[1-(3-chlorophenyl)ethyl]-N-methylacetamide](/img/structure/B7566528.png)